molecular formula C4H7NOS B066921 (S)-4-Mercapto-2-pyrrolidinone CAS No. 184759-58-8

(S)-4-Mercapto-2-pyrrolidinone

Cat. No. B066921
CAS RN: 184759-58-8
M. Wt: 117.17 g/mol
InChI Key: RADPGJBZLCMARV-VKHMYHEASA-N
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Description

(S)-4-Mercapto-2-pyrrolidinone, also known as S-Mercapto-2-pyrrolidone, is a sulfur-containing compound that has various applications in the field of chemistry and biology. This compound has a unique structure that makes it an important building block for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Mercapto-2-pyrrolidinone is not fully understood. However, it is believed that the sulfur atom in the compound plays a key role in its biological activity. The compound has been shown to interact with various enzymes and proteins, including glutathione, which is an important antioxidant in the body.
Biochemical and Physiological Effects:
(S)-4-Mercapto-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, the compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. (S)-4-Mercapto-2-pyrrolidinone has also been shown to have anti-cancer properties, which may make it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-4-Mercapto-2-pyrrolidinone is its versatility. The compound can be used as a chiral auxiliary, a ligand, and a building block for the synthesis of various compounds. In addition, (S)-4-Mercapto-2-pyrrolidinone has been shown to have various biological activities, which make it an interesting compound for biological studies. However, one of the limitations of (S)-4-Mercapto-2-pyrrolidinone is its low solubility in water, which may make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for the study of (S)-4-Mercapto-2-pyrrolidinone. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and purity of the product. Another area of research could be the investigation of the compound's biological activities in more detail, including its mechanism of action and potential therapeutic applications. In addition, the development of new derivatives of (S)-4-Mercapto-2-pyrrolidinone could lead to the discovery of new compounds with interesting properties.

Synthesis Methods

(S)-4-Mercapto-2-pyrrolidinone can be synthesized by various methods. One of the most common methods is the reaction of L-cysteine with 1,2-dichloroethane in the presence of a base. Another method involves the reaction of L-cysteine with acetic anhydride in the presence of a base. The yield of the product varies depending on the reaction conditions, but typically ranges from 50% to 80%.

Scientific Research Applications

(S)-4-Mercapto-2-pyrrolidinone has been extensively studied for its various applications in the field of chemistry and biology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, (S)-4-Mercapto-2-pyrrolidinone has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

properties

IUPAC Name

(4S)-4-sulfanylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPGJBZLCMARV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440611
Record name (S)-4-MERCAPTO-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Mercapto-2-pyrrolidinone

CAS RN

184759-58-8
Record name 4-Mercapto-2-pyrrolidinone, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-MERCAPTO-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MERCAPTO-2-PYRROLIDINONE, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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